

Englerin A stability hydrolysis glycolate ester

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

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Frequently Asked Questions

- **Q1: Why is Englerin A unstable, and what are the consequences? Englerin A** contains a glycolate ester moiety that is susceptible to **hydrolysis** [1]. This instability can reduce its effectiveness in biological assays and is a significant barrier to its development as a drug. Furthermore, the natural product exhibits **potent intravenous toxicity** [2], limiting its use in vivo.
- **Q2: How can the stability of Englerin A be improved?** Research has focused on modifying the sensitive glycolate ester. Successful strategies include:
 - **Replacing the glycolate** with other functional groups [3].
 - **Esterification of the glycolate hydroxyl** group [3].
 - **Replacing the ester with an amide** to create an aza-analogue [2]. These modifications have resulted in analogues with a **reduced propensity for hydrolysis** and improved oral bioavailability [1].
- **Q3: Do stable analogues retain their anti-cancer activity and selectivity?** Yes. Many analogues with modified glycolate moieties **display excellent selectivity and potency comparable to the natural product** in the NCI 60 renal cancer cell screen [3]. Similarly, modifications at the bridgehead position (e.g., replacing the isopropyl group with a cyclohexyl group) have yielded compounds that are highly potent and selective [2].

Troubleshooting Guide: Addressing Stability and Toxicity

Problem	Underlying Issue	Recommended Solution	Expected Outcome & Notes
Rapid loss of activity in cell assays	Hydrolysis of the glycolate ester in solution or media [1].	Use freshly prepared solutions. Consider synthesizing or sourcing analogues with stabilized glycolate (e.g., esterified hydroxyl or amide replacement) [3] [2].	Analogue activity is retained while chemical stability is improved [1].
High cytotoxicity in non-target cell lines or in vivo toxicity	Lack of selectivity; potent agonism of TRPC4/5 channels leading to adverse effects [2] [4].	Utilize analogues with modified bridgehead substituents (e.g., cyclohexyl or phenyl instead of isopropyl) [2].	These analogues show greatly reduced TRPC4/5 agonism and lower intravenous toxicity (e.g., 10x higher tolerated dose) [2].
Low oral bioavailability	Instability in the GI tract or during first-pass metabolism [1].	Employ analogues specifically designed for oral bioavailability, such as those with a stabilized glycolate moiety [1].	These compounds are stable and effective after oral administration, overcoming a major development hurdle for Englerin A [1].

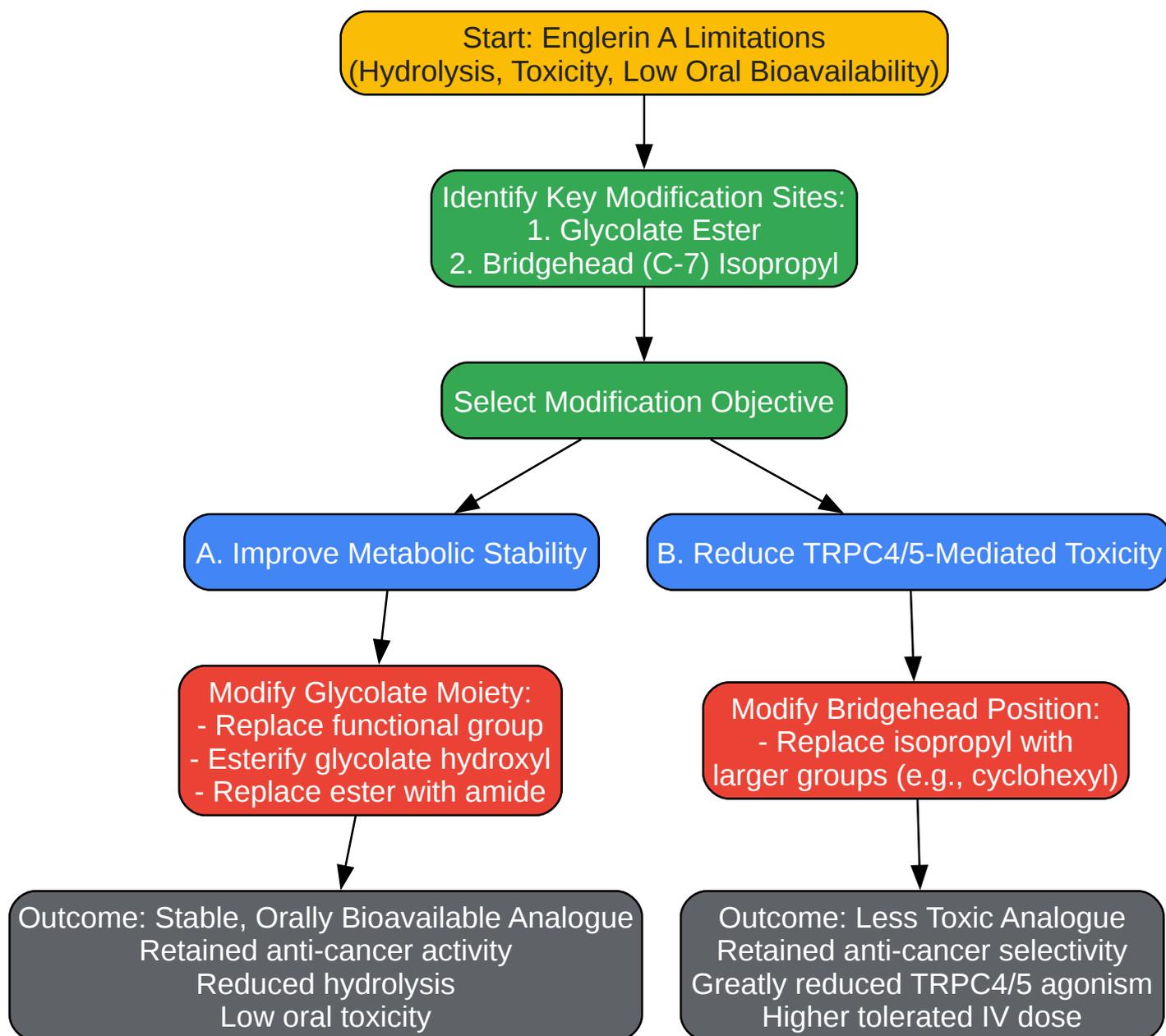
Experimental Data on Englerin A and Key Analogues

The table below summarizes quantitative data for **Englerin A** and some modified analogues, highlighting the balance between potency, selectivity, and toxicity.

Compound	Modification	NCI-60 GI50 (Renal, nM)	TRPC4/5 Activity	Maximum Tolerated IV Dose (Mice)
Englerin A (Natural Product)	-	~11-59 nM (e.g., A498, RXF 393 cells) [3] [2]	EC50: 11.2 nM (TRPC4); 7.6 nM (TRPC5) [4]	~50 µg/kg [2]
Cyclohexyl Bridgehead (e.g., 4, 6)	Bridgehead isopropyl replaced with cyclohexyl [2]	~21-29 nM (A498, RXF 393) [2]	Much reduced effect at 1 µM [2]	500 µg/kg (10x higher than Englerin A) [2]
Phenyl Bridgehead (e.g., 5)	Bridgehead isopropyl replaced with phenyl [2]	~39-95 nM (A498, RXF 393) [2]	Much reduced effect at 1 µM [2]	200 µg/kg (4x higher than Englerin A) [2]
Stabilized Glycolate	Glycolate replaced/esterified [3]	Excellent potency & selectivity retained [3]	Delayed/reduced TRPC5 agonism; no effect on TRPC4 at 10µM [3]	No toxicity at 100 mg/kg p.o. ; barely detectable blood levels [3]

Strategic Workflow for Optimizing Englerin A

The following diagram outlines the logical decision-making process for modifying **Englerin A** to address its key limitations, based on the successful strategies documented in the search results.



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